Potassium trifluoro(3-(trimethylsilyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide typically involves the reaction of a trimethylsilyl-substituted phenylboronic acid with potassium fluoride and a trifluoroborate source. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation. The reaction conditions often include mild heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.
Solvents: Organic solvents such as tetrahydrofuran, dimethyl sulfoxide, and dichloromethane are commonly used.
Major Products
The major products formed from these reactions include substituted phenyl compounds, biaryl compounds, and various oxidized or reduced derivatives of the phenyl ring.
Scientific Research Applications
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The trimethylsilyl group provides steric protection and enhances the stability of the compound during these reactions.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[2-(trimethylsilyl)phenyl]boranuide
- Potassium phenyltrifluoroborate
- Potassium trifluoro[3-(trimethylsilyl)propyl]boranuide
Uniqueness
Potassium trifluoro[3-(trimethylsilyl)phenyl]boranuide is unique due to the presence of the trimethylsilyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
Molecular Formula |
C9H13BF3KSi |
---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
potassium;trifluoro-(3-trimethylsilylphenyl)boranuide |
InChI |
InChI=1S/C9H13BF3Si.K/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13;/h4-7H,1-3H3;/q-1;+1 |
InChI Key |
CRLOTACLBICKAW-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)[Si](C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.